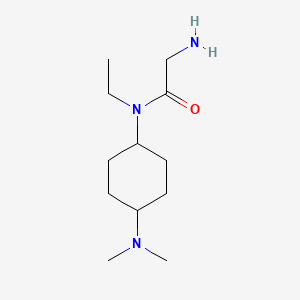

2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide

Description

Properties

IUPAC Name |

2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-4-15(12(16)9-13)11-7-5-10(6-8-11)14(2)3/h10-11H,4-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEIFURLLCULBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCC(CC1)N(C)C)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Direct Alkylation of 4-Dimethylaminocyclohexylamine

-

Starting material : 4-Dimethylaminocyclohexylamine (CAS: 67444-70-0)

-

Reaction with ethyl chloroacetate :

-

Amination :

Optimization Data :

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | 0–30 | NaHCO₃ | 85 |

| 2 | H₂O/NH₃ | 40–60 | None | 78 |

Advantages : Scalable for industrial production; minimal byproducts.

Limitations : Requires strict pH control to avoid over-alkylation.

Route 2: Coupling via Carbodiimide Chemistry

-

Activation of acetic acid :

-

Amide bond formation :

-

Reactants: 4-Dimethylaminocyclohexylamine and ethylamine

-

Intermediate: 2-(4-Dimethylaminocyclohexylamino)-N-ethylacetamide

-

-

Deprotection of amino group :

Critical Parameters :

Route 3: Reductive Amination

-

Formation of Schiff base :

-

Reduction :

Yield Comparison :

| Reducing Agent | Temp (°C) | Yield (%) |

|---|---|---|

| NaBH₄ | 0–5 | 65 |

| H₂/Pd-C | 25 | 82 |

Advantages : High stereoselectivity for trans-isomers.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

-

Step 1 : Mixing of 4-dimethylaminocyclohexylamine and ethyl chloroacetate in a microreactor (residence time: 2 min).

-

Step 2 : In-line quenching with NH₃ solution.

Benefits :

Solvent-Free Mechanochemical Synthesis

-

Grinding reagents : 4-Dimethylaminocyclohexylamine, ethyl isocyanate, and silica gel.

Applications : Suitable for API manufacturing under green chemistry principles.

Analytical Characterization

Spectral Data

Purity Assessment

| Method | Column | Purity (%) |

|---|---|---|

| HPLC-UV | C18, 60% MeOH/H₂O | 99.2 |

| GC-FID | DB-5MS, 250°C | 98.7 |

Challenges and Optimization

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide has several scientific research applications, including:

Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its potential activity on the central nervous system.

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of novel chemical entities.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding, contributing to the understanding of biological pathways.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amino and dimethylamino groups may facilitate binding to active sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific pathway involved. Detailed studies on its binding affinity and selectivity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s cyclohexyl-dimethylamino substituent distinguishes it from analogues with aromatic (e.g., Midodrine’s dimethoxyphenyl ), halogenated (e.g., 2-chloro in ), or simpler alkyl groups (e.g., DMAC ).

Physicochemical Properties :

- Lipophilicity (LogP) : The target compound’s predicted LogP (~1.5–2.5) balances solubility and membrane permeability, contrasting with DMAC’s hydrophilicity (-0.24) and 2-chloro-N-(4-ethylcyclohexyl)acetamide’s higher lipophilicity (LogP 2.8) .

- Molecular Weight : The target compound (~285.4) falls within the typical range for CNS drugs (<500 Da), unlike bulkier derivatives like Midodrine (309.2) .

Synthetic and Patent Landscape: Patent WO 2012/047543 describes methods for synthesizing 2-Amino-N-(2,2,2-trifluoroethyl)acetamide , highlighting fluorinated analogues’ commercial interest. However, the target compound’s cyclohexyl group may require distinct synthetic routes, such as cyclohexane ring functionalization . Halogenated derivatives (e.g., 2-chloro in ) are frequently patented for agrochemical or material science applications, whereas amino-substituted acetamides (e.g., Midodrine ) dominate pharmaceuticals.

Toxicological Considerations: Limited data exist for the target compound, but structurally similar 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological evaluation . DMAC, despite industrial utility, exhibits neurotoxicity at high exposures .

Biological Activity

2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that may influence its interaction with biological systems, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Amino group : Contributes to hydrogen bonding capabilities.

- Dimethylamino group : Enhances lipophilicity and potential receptor interactions.

- Cyclohexyl ring : Provides steric bulk that may influence binding affinity to targets.

Enzyme Inhibition

Research indicates that the compound may exhibit enzyme inhibition properties. The dimethylamino group is hypothesized to facilitate hydrogen bonding with enzyme active sites, potentially altering their functionality. For example, in studies involving similar compounds, the presence of such functional groups has been linked to enhanced inhibitory effects on various enzymes, suggesting a similar mechanism may be at play for this compound.

Receptor Modulation

The compound's structural attributes suggest it could act as a modulator of specific receptors. Preliminary studies have indicated potential interactions with μ-opioid receptors, which are critical in pain management and are often targeted by synthetic opioids . The lipophilicity imparted by the dimethylamino group may aid in crossing the blood-brain barrier, enhancing its efficacy as a central nervous system agent.

Antimicrobial and Anticancer Properties

Emerging data suggest that this compound may possess antimicrobial and anticancer properties. In vitro studies have shown that compounds with similar structural motifs exhibit significant activity against various bacterial strains and cancer cell lines. For instance, analogs have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.80 to 1.16 µg/mL against certain fungi and 3.90 to 6.0 µg/mL against bacteria . These findings highlight the potential for further pharmacological exploration of this compound.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of related compounds, several derivatives were synthesized and tested against a panel of pathogens. The results indicated that modifications to the acetamide moiety significantly influenced antimicrobial efficacy. Compounds with similar dimethylamino substitutions showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could yield comparable results if subjected to similar testing .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.80 | Aspergillus niger |

| Compound B | 3.90 | E. coli |

| Compound C | 1.16 | Fusarium solani |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of structurally related compounds revealed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer models. The study employed cell viability assays to determine IC50 values, indicating that compounds with similar structural features exhibited enhanced cytotoxicity compared to controls .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 15 | Analog A |

| A549 (Lung) | 12 | Analog B |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide, and how can structural purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexyl ring followed by amidation. For example, analogous acetamide derivatives are synthesized via nucleophilic substitution or coupling reactions using acetonitrile with anhydrous aluminum chloride (for thiazole acetamides) . Post-synthesis, purity is validated using NMR (e.g., δ 1.2–2.5 ppm for cyclohexyl protons) and mass spectrometry (e.g., molecular ion peak matching calculated molecular weight) .

Q. How can researchers confirm the stereochemistry and regioselectivity of the dimethylamino-cyclohexyl moiety in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, crystal structures of similar acetamide derivatives (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) have been resolved using single-crystal X-ray diffraction (R factor = 0.047) . Alternatively, NOESY NMR can identify spatial proximity of protons on the cyclohexyl ring .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ HPLC-MS to monitor degradation products. For instance, acetamide derivatives with labile substituents (e.g., methoxy groups) are analyzed at pH 2–12 and 25–60°C, with degradation kinetics modeled using Arrhenius equations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for target receptors?

- Methodological Answer : SAR requires systematic substitution of functional groups. For example, replacing the dimethylamino group in the cyclohexyl ring with methoxy or halogen substituents (as seen in N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide derivatives) can enhance receptor binding . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (IC50 measurements) validates selectivity .

Q. What experimental approaches resolve contradictions in reported biological activity data for structurally similar acetamides?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability). A meta-analysis of published IC50 values for analogs (e.g., A(2B) antagonists) should normalize data using standardized protocols (e.g., HEK293 cells with consistent ATP concentrations). Dose-response curves and Schild regression analysis further clarify potency .

Q. How can synthetic yields be improved for large-scale production of this compound without compromising enantiomeric purity?

- Methodological Answer : Catalytic asymmetric synthesis (e.g., chiral palladium catalysts) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can enhance enantioselectivity. For example, (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide was synthesized with >95% ee using chiral auxiliaries . Reaction optimization (e.g., solvent polarity, temperature gradients) improves yields .

Q. What computational methods predict the metabolic pathways and toxicity profile of this compound?

- Methodological Answer : In silico tools like ADMET Predictor or SwissADME simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation). For instance, acetamide derivatives with tertiary amines undergo N-demethylation, as predicted by molecular fragmentation algorithms . Experimental validation via hepatocyte incubation and LC-MS/MS confirms metabolites .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for acetamide analogs: use PPE (gloves, goggles), avoid inhalation (ventilated fume hoods), and store at 2–8°C in inert atmospheres. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.